molecular formula C9H10F3NO B1414757 4-methoxy-N-(2,2,2-trifluoroethyl)aniline CAS No. 62158-95-6

4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B1414757
CAS No.: 62158-95-6
M. Wt: 205.18 g/mol
InChI Key: JHQJGUVEMQTBRL-UHFFFAOYSA-N
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Description

4-methoxy-N-(2,2,2-trifluoroethyl)aniline (CAS 62158-95-6) is a fluorinated amine compound of significant interest in synthetic, medicinal, and agrochemical research. With a molecular formula of C 9 H 10 F 3 NO and a molecular weight of 205.18 g/mol, it serves as a versatile building block for the synthesis of more complex molecules . The incorporation of the strong electron-withdrawing trifluoroethyl group onto the aniline nitrogen significantly alters the compound's electronic properties, which can enhance metabolic stability and influence lipophilicity—key parameters in drug design . This compound can be synthesized via modern, efficient methods such as iron porphyrin-catalyzed N-trifluoroethylation of anilines, demonstrating its relevance in contemporary synthetic chemistry . As a substrate, it is particularly valuable for exploring novel chemical spaces in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Its structure, featuring a methoxy group and a trifluoroethylamine moiety, makes it a promising precursor for constructing heterocyclic compounds like quinolines and benzimidazoles, which are common scaffolds in compounds with antitumor and antiviral activities . Safety and Handling: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-methoxy-N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQJGUVEMQTBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651518
Record name 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62158-95-6
Record name 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Methoxy-N-(2,2,2-trifluoroethyl)nitrobenzene

  • Starting Material : 4-Methoxynitrobenzene.
  • Trifluoroethylation : React with 2,2,2-trifluoroethyl iodide or bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) to introduce the trifluoroethyl group at the nitrogen.
  • Conditions :
    • Solvent: Toluene or DMF.
    • Temperature: 80–100°C.
    • Time: 12–24 hours.

Reduction to Aniline

  • Catalytic Hydrogenation : Use Pd/C (10% Pd) under H₂ atmosphere in ethanol.
    • Yield: ~85–90%.
    • Purity: ≥95% (HPLC).
  • Alternative Reductant : Hydrazine hydrate with Pd/C in ethanol, as demonstrated for analogous trifluoroethylanilines.

Direct N-Alkylation of 4-Methoxyaniline

This route employs alkylation of 4-methoxyaniline with a trifluoroethylating agent.

Reaction Conditions

  • Alkylating Agent : 2,2,2-Trifluoroethyl triflate or bromide.
  • Base : Triethylamine (TEA) or K₂CO₃ to deprotonate the amine.
  • Solvent : Dichloromethane (DCM) or acetonitrile.
  • Temperature : Room temperature to 70°C.

Example Procedure

  • Dissolve 4-methoxyaniline (1.0 equiv) and TEA (2.0 equiv) in DCM.
  • Add 2,2,2-trifluoroethyl triflate (1.2 equiv) dropwise.
  • Stir at 40°C for 12 hours.
  • Isolate via aqueous workup and column chromatography (cyclohexane/ethyl acetate).

Reductive Amination

This method leverages trifluoroacetaldehyde and 4-methoxyaniline in a one-pot reaction.

Procedure

  • Combine 4-methoxyaniline, trifluoroacetaldehyde (1.5 equiv), and NaBH₃CN (1.2 equiv) in methanol.
  • Stir at room temperature for 24 hours.
  • Purify via acid-base extraction.

Comparative Analysis of Methods

Method Advantages Limitations
Nitro Reduction High purity, scalable Requires multi-step synthesis
Direct N-Alkylation Single-step, mild conditions Limited by alkylating agent availability
Reductive Amination Atom-economical Lower yields, side-product formation

Key Considerations

  • Catalyst Optimization : Palladium-based systems (e.g., Pd(OAc)₂ with chiral ligands) enhance enantioselectivity in analogous syntheses.
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates for alkylation.
  • Purification : Chromatography or recrystallization ensures high purity (>95%).

Chemical Reactions Analysis

4-Methoxy-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    N-trifluoroethylation:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a palladium catalyst, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

4-Methoxy-N-(2,2,2-trifluoroethyl)aniline serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions that can lead to the development of new derivatives with desired properties. The trifluoroethyl group enhances lipophilicity, making it suitable for use in biological applications and facilitating its passage through biological membranes.

Pharmaceutical Research

The compound is being explored for its potential bioactivity due to the presence of an aromatic amine group and a trifluoroethyl moiety. These characteristics suggest possibilities in medicinal chemistry, particularly for developing new pharmaceuticals. Research indicates that compounds with trifluoromethyl groups often exhibit unique interactions with biological targets, which could lead to novel therapeutic agents .

Potential Therapeutic Uses:

  • Enzyme Inhibition: Studies are being conducted to assess its ability to inhibit specific enzymes.
  • Receptor Binding: Investigations into how it interacts with various receptors may reveal its potential as a drug candidate.

Material Science

In materials science, this compound shows promise due to its unique electronic properties derived from the combination of the electron-donating methoxy group and the electron-withdrawing trifluoroethyl group. This combination can influence the material's conductivity and functionality, making it a candidate for developing specialty chemicals and advanced materials .

Case Study 1: Synthesis of Novel Antitumor Agents

Research has utilized this compound as a precursor in synthesizing compounds with antitumor activity. The structural modifications enabled by this compound have led to the discovery of several analogs that show promising results in preclinical studies.

Case Study 2: Interaction Studies

Studies focusing on interaction with biological targets have highlighted the compound's potential as a lead structure for drug development. The trifluoroethyl group significantly affects binding affinity and selectivity towards specific proteins involved in disease pathways.

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Chemical SynthesisBuilding block for complex organic moleculesVersatile functionalization possibilities
Pharmaceutical ResearchPotential bioactivity related to enzyme inhibition and receptor bindingDevelopment of novel therapeutic agents
Material ScienceInfluence on electronic properties and material functionalitiesCreation of advanced specialty chemicals

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Key Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound –OCH₃ (para) C₉H₁₀F₃NO 205.18 High electron density; pharmaceutical intermediates
2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline –CH₃ (ortho) C₁₀H₁₂F₃N 203.21 Lower polarity; used in agrochemicals
2-Bromo-N-(2,2,2-trifluoroethyl)aniline –Br (ortho) C₈H₇BrF₃N 254.05 Electron-withdrawing; reactive in cross-coupling
4-Chloro-N-(2,2,2-trifluoroethyl)aniline –Cl (para) C₈H₇ClF₃N 209.60 Intermediate for Quazepam synthesis

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy increases aromatic ring reactivity in electrophilic substitutions compared to chloro or bromo analogs .
  • Steric Effects : Ortho-substituted derivatives (e.g., 2,3-dimethyl) exhibit reduced solubility due to steric hindrance .

Modifications on the Trifluoroethyl Chain

Table 2: Trifluoroethyl Chain Derivatives
Compound Name Trifluoroethyl Modification Molecular Formula Molecular Weight (g/mol) Notable Features
This compound None C₉H₁₀F₃NO 205.18 Standard trifluoroethyl group; balanced hydrophobicity
4-Chloro-N-(2,2,2-trifluoro-1-methoxyethyl)aniline –OCH₃ on trifluoroethyl C₉H₉ClF₃NO 239.62 Enhanced steric hindrance; lower reactivity

Key Observations :

  • Methoxy Addition to Chain : Introduces polarity but reduces nucleophilicity of the amine group .
  • Environmental Impact : Trifluoroethyl groups contribute to environmental persistence (R51/53 hazard code) .

Physicochemical Properties

Table 3: Solubility and Reactivity
Compound Name Solubility (Polar Solvents) Reactivity in SNAr* LogP (Predicted)
This compound Moderate High 2.1
2-Bromo-N-(2,2,2-trifluoroethyl)aniline Low Very High 3.5
4-Chloro-N-(2,2,2-trifluoroethyl)aniline Low High 2.8

*SNAr: Nucleophilic Aromatic Substitution
Key Observations :

  • Methoxy vs. Halogen: Methoxy improves solubility in polar solvents (e.g., ethanol) but reduces LogP compared to halogenated analogs.
  • Reactivity Trends : Bromo derivatives are most reactive in cross-coupling reactions due to stronger leaving-group ability .

Biological Activity

4-Methoxy-N-(2,2,2-trifluoroethyl)aniline is an organic compound that presents a unique combination of functional groups, including a methoxy group and a trifluoroethyl substituent. This structural configuration suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₉H₁₀F₃N₁O
  • Molecular Weight : 205.18 g/mol
  • Structure : The compound features a methoxy group at the para position relative to the amino group on the aromatic ring, with the trifluoroethyl group attached to the nitrogen atom.

Biological Activity Overview

The biological activity of this compound is influenced by its electronic properties due to the presence of both electron-donating and electron-withdrawing groups. The following sections detail specific areas of biological research associated with this compound.

Antimalarial Potential

A study focused on related compounds demonstrated that aniline derivatives can possess antimalarial activity. Specifically, modifications to the aniline structure have led to compounds that show significant potency against Plasmodium falciparum, the malaria-causing parasite. The presence of a methoxy group has been linked to increased bioactivity in these contexts .

Toxicological Considerations

The metabolism of aromatic amines can lead to toxic metabolites. For example, compounds with methoxy substituents can undergo O-demethylation and subsequent oxidation, resulting in potentially harmful byproducts. Understanding these metabolic pathways is crucial for evaluating the safety profile of this compound in therapeutic applications .

Research Findings and Case Studies

  • Structure-Activity Relationship (SAR) :
    • A comparative analysis of various aniline derivatives indicated that modifications at the para position (such as the introduction of a methoxy group) significantly enhance biological activity while also presenting metabolic liabilities .
  • Metabolism Studies :
    • Investigations into the metabolic stability of similar compounds revealed that species differences exist in metabolism rates. For instance, studies using microsomes from different animal models indicated that mouse models exhibited faster metabolism rates compared to humans and dogs .
  • Synergistic Effects :
    • The combination of this compound with other pharmacologically active agents may enhance its efficacy. Research into multi-drug regimens has shown that certain combinations can lead to improved outcomes against resistant strains of pathogens .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
4-Methoxy-3-(trifluoromethyl)anilineC₉H₈F₃NContains trifluoromethyl; used in synthesis
N-(Trifluoroethyl)-p-toluidineC₉H₈F₃NMethyl group at para position; varied activity
4-Methoxy-N-(1-ethoxy-2,2,2-trifluoroethyl)anilineC₉H₁₁F₃NAltered solubility and reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, and how can reaction conditions be tailored to improve yield and purity?

  • Methodology :

  • Palladium-catalyzed cross-coupling : Utilize Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing the trifluoroethyl group. For example, palladium acetate with ligands like triphenylphosphine can facilitate N-alkylation .
  • Solvent optimization : Polar aprotic solvents (e.g., toluene/ethanol/water mixtures) improve solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel or C18 reverse-phase) effectively isolates the product from byproducts .
    • Critical factors : Catalyst loading (1–5 mol%), temperature (80–110°C), and reaction time (3–24 hours) significantly impact yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • NMR analysis :

  • ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm; trifluoroethyl -CH₂CF₃ appears as a quartet (δ 3.5–4.0 ppm, J ≈ 10 Hz) .
  • ¹⁹F NMR : Distinct triplet for -CF₃ at δ -65 to -70 ppm .
    • Mass spectrometry : Molecular ion peak (m/z ≈ 205 [M+H]⁺) and fragmentation patterns (e.g., loss of -OCH₃ or -CF₃CH₂ groups) confirm structure .
    • IR : Stretching vibrations for C-F (~1150 cm⁻¹) and N-H (~3400 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the N-alkylation of 4-methoxy-aniline with 2,2,2-trifluoroethylating agents?

  • Side reactions : Over-alkylation or oxidation of the aniline ring.
  • Solutions :

  • Protecting groups : Temporarily protect the amine with Boc or acetyl groups to prevent undesired N-alkylation .
  • Catalyst tuning : Use bulky ligands (e.g., XPhos) to enhance selectivity for mono-alkylation .
  • Low-temperature kinetics : Slow addition of trifluoroethylating agents at 0–5°C minimizes poly-alkylation .

Q. How does the electron-withdrawing trifluoroethyl group influence the electronic properties and reactivity of the aniline ring in this compound?

  • Electronic effects :

  • Reduced basicity : The -CF₃ group decreases amine basicity (pKa ~2–3 vs. ~4.6 for unsubstituted aniline), altering protonation-dependent reactivity .
  • Ring activation/para-directing : Methoxy acts as an electron donor, while -CF₃CH₂ withdraws electrons, creating a polarized ring favoring electrophilic substitution at specific positions .
    • Computational insights : DFT studies reveal charge redistribution, enhancing hydrogen-bonding potential with biomolecular targets .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Key challenges :

  • Catalyst cost : Palladium-based catalysts require recycling or replacement with cheaper alternatives (e.g., nickel) .
  • Byproduct management : Optimize workup protocols (e.g., liquid-liquid extraction) to remove boronate or halogenated impurities .
    • Scale-up data :
ParameterLab Scale (mg)Pilot Scale (g)
Yield85–90%70–75%
Purity (HPLC)>98%>95%
Reaction Time3 hours6–8 hours
Data adapted from palladium-mediated coupling protocols .

Methodological Guidance

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) or receptors. The trifluoroethyl group enhances binding via hydrophobic contacts .
  • ADMET prediction : Tools like SwissADME assess bioavailability, highlighting the compound’s moderate permeability (LogP ≈ 2.5) and metabolic stability .

Q. What analytical methods resolve contradictions in reported spectroscopic data for this compound?

  • Multi-technique validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations confirm methoxy connectivity to the aromatic ring .
  • X-ray crystallography : Resolve structural ambiguities; however, crystalline derivatives may require heavy-atom substitution for diffraction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(2,2,2-trifluoroethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(2,2,2-trifluoroethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.